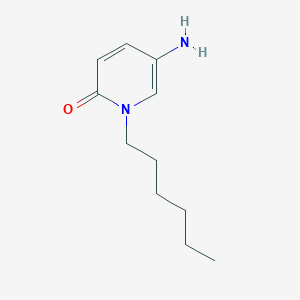
(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride is a chemical compound that belongs to the class of oxazoline derivatives It is characterized by the presence of a tert-butyl group, an oxazoline ring, and a methanamine group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of tert-butylamine with glyoxal in the presence of a suitable catalyst to form the oxazoline ring. The resulting intermediate is then treated with formaldehyde and hydrogen chloride to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are essential to achieve the desired product specifications.
化学反应分析
Types of Reactions
(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The oxazoline ring can be oxidized to form oxazole derivatives.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products Formed
Oxidation: Oxazole derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted oxazoline derivatives.
科学研究应用
Chemistry
In chemistry, (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or antiviral properties, making it a candidate for drug development.
Medicine
In medicinal chemistry, this compound is explored for its potential therapeutic applications. It may serve as a lead compound for the development of new pharmaceuticals targeting specific diseases.
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and polymers.
作用机制
The mechanism of action of (3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride involves its interaction with specific molecular targets. The oxazoline ring and methanamine group can form hydrogen bonds and electrostatic interactions with biological macromolecules, influencing their function. The exact pathways and targets depend on the specific application and require further research to elucidate.
相似化合物的比较
Similar Compounds
(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanol: Similar structure but with a hydroxyl group instead of a methanamine group.
(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)acetic acid: Contains an acetic acid group instead of a methanamine group.
(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)ethylamine: Similar structure with an ethylamine group.
Uniqueness
(3-Tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine hydrochloride is unique due to the presence of the methanamine group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, distinguishing it from other similar oxazoline derivatives.
属性
分子式 |
C8H17ClN2O |
|---|---|
分子量 |
192.68 g/mol |
IUPAC 名称 |
(3-tert-butyl-4,5-dihydro-1,2-oxazol-5-yl)methanamine;hydrochloride |
InChI |
InChI=1S/C8H16N2O.ClH/c1-8(2,3)7-4-6(5-9)11-10-7;/h6H,4-5,9H2,1-3H3;1H |
InChI 键 |
FAEGGPOBBAQDGF-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C1=NOC(C1)CN.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


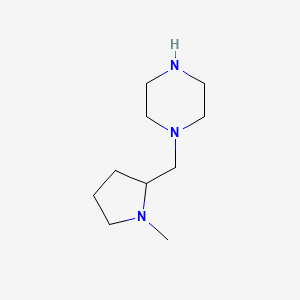
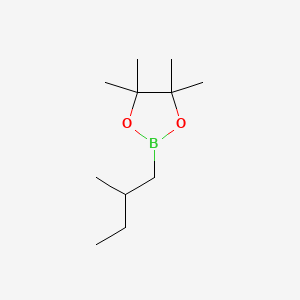
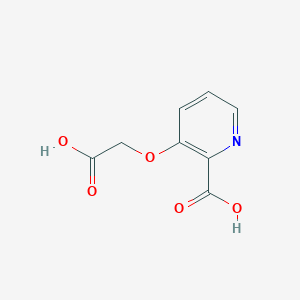


![1-(aminomethyl)spiro[2.3]hexane-1-carboxylic Acid](/img/structure/B13612347.png)

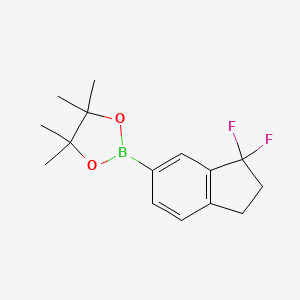

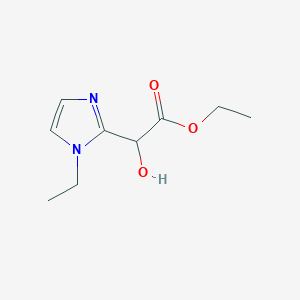
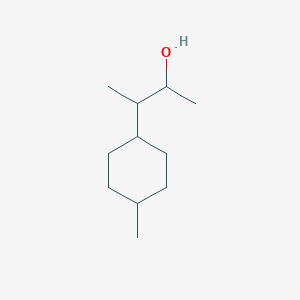

![2-[(3,4-Difluorophenoxy)methyl]-1,3-thiazole-4-carboxylicacid](/img/structure/B13612381.png)
